

An In-depth Technical Guide to 5-Chloronaphthalene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 5-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B043529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **5-Chloronaphthalene-1-sulfonyl chloride**, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Core Physicochemical Properties

5-Chloronaphthalene-1-sulfonyl chloride is a yellow solid compound with the molecular formula $C_{10}H_6Cl_2O_2S$.^[1] It is an important reagent used in the synthesis of various organic molecules. A summary of its key physicochemical properties is presented below.

General Properties

Property	Value	Source(s)
CAS Number	6291-07-2	[1]
Molecular Formula	$C_{10}H_6Cl_2O_2S$	[1]
Appearance	Yellow Solid	[1]

Physical and Chemical Constants

Property	Value	Source(s)
Molecular Weight	261.12 g/mol	[1]
Melting Point	94-95 °C	[1]
Boiling Point	375.4 °C at 760 mmHg	[1]
Density	1.516 g/cm ³	[1]
Flash Point	180.9 °C	[1]
Exact Mass	259.94700 u	[1]

Solubility and Stability

Property	Details	Source(s)
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate.	LabSolutions
Stability	Store at -20°C for a shelf life of approximately 1095 days.	LabSolutions

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **5-Chloronaphthalene-1-sulfonyl chloride** are crucial for its effective use in research and development. The following sections provide methodologies based on established chemical principles for aryl sulfonyl chlorides.

Synthesis of 5-Chloronaphthalene-1-sulfonyl chloride

The synthesis of **5-Chloronaphthalene-1-sulfonyl chloride** can be achieved through the chlorosulfonation of 5-chloronaphthalene. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group onto the naphthalene ring.

Materials:

- 5-Chloronaphthalene
- Chlorosulfonic acid (ClSO_3H)
- Inert solvent (e.g., dichloromethane, nitrobenzene)
- Ice
- Water
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- Dissolve 5-chloronaphthalene in a suitable inert solvent within the flask and cool the mixture in an ice bath to 0-5 °C.
- Slowly add an excess of chlorosulfonic acid (typically 2-4 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic and produces hydrogen chloride gas.
- After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 2-6 hours) to ensure complete reaction. The optimal temperature and time should be determined empirically.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid. This should be done in a large beaker within a fume hood.
- The solid product, **5-Chloronaphthalene-1-sulfonyl chloride**, will precipitate.

- Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
- The crude product can be further purified by recrystallization.

Purification by Recrystallization

Materials:

- Crude **5-Chloronaphthalene-1-sulfonyl chloride**
- Suitable solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes, or chloroform)
- Heating source (e.g., hot plate)
- Ice bath

Procedure:

- Dissolve the crude **5-Chloronaphthalene-1-sulfonyl chloride** in a minimal amount of a suitable hot solvent.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, which should induce crystallization.
- Further cool the solution in an ice bath to maximize the yield of the purified crystals.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of **5-Chloronaphthalene-1-sulfonyl chloride** can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to assess the purity of the compound.

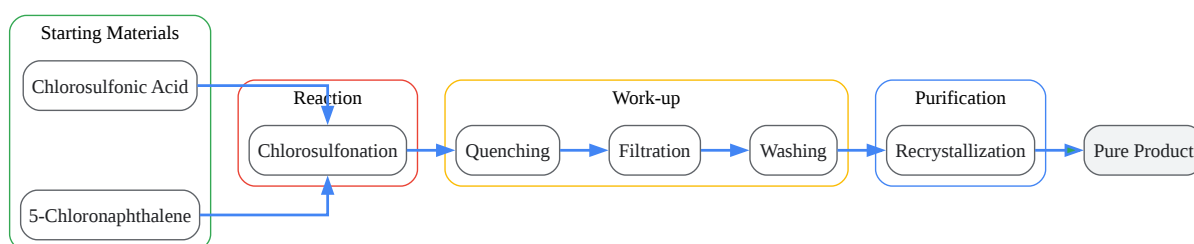
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region, characteristic of the substituted naphthalene ring.
 - ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring, with chemical shifts influenced by the chloro and sulfonyl chloride substituents. The spectra should be recorded in a deuterated solvent such as CDCl_3 .
- Infrared (IR) Spectroscopy:
 - The IR spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group ($\text{S}=\text{O}$ stretching) in the regions of approximately $1370\text{--}1410\text{ cm}^{-1}$ and $1166\text{--}1204\text{ cm}^{-1}$.^[2] Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS):
 - Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO_2Cl group.

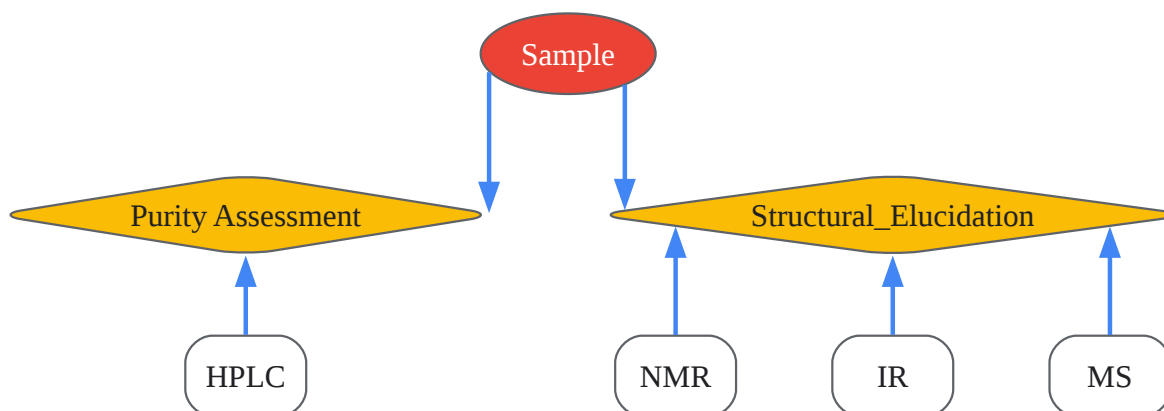
Visualizations

The following diagrams illustrate key workflows related to **5-Chloronaphthalene-1-sulfonyl chloride**.



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Caption: Synthetic workflow for **5-Chloronaphthalene-1-sulfonyl chloride**.



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Caption: Analytical workflow for **5-Chloronaphthalene-1-sulfonyl chloride**.

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References

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